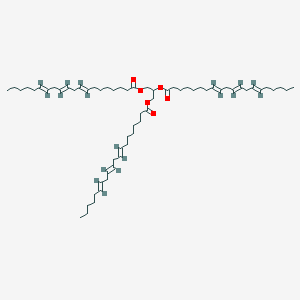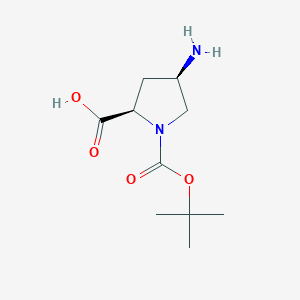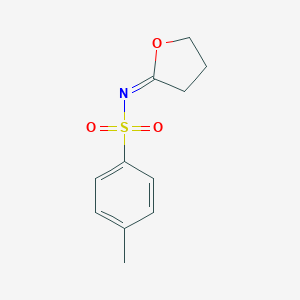![molecular formula C6H7NO3 B163880 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene CAS No. 131059-15-9](/img/structure/B163880.png)
1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene, also known as NOBH, is a bicyclic compound with a nitro group and an oxygen atom in its structure. It has been the subject of scientific research due to its potential applications in various fields, including organic synthesis and material science.
Applications De Recherche Scientifique
1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene has been used in various scientific research applications, including organic synthesis, material science, and medicinal chemistry. It can be used as a building block for the synthesis of other compounds, such as bicyclic lactones and nitroalkenes. It has also been used in the development of new materials, such as polymers and dendrimers. In medicinal chemistry, 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene has been investigated for its potential as an anti-cancer agent and as a precursor for the synthesis of nitric oxide donors.
Mécanisme D'action
The mechanism of action of 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene is not fully understood, but it is believed to involve the nitro group and the oxygen atom in its structure. The nitro group can undergo reduction to form a nitroso group, which can then release nitric oxide. This can lead to various physiological effects, such as vasodilation and anti-inflammatory activity.
Effets Biochimiques Et Physiologiques
1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as arthritis. In addition, 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene has been shown to have vasodilatory effects, which may be useful in the treatment of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene has several advantages for lab experiments, including its high yield and purity, as well as its versatility as a building block for the synthesis of other compounds. However, its potential toxicity and instability may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene. One possible direction is the development of new materials based on 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene, such as polymers and dendrimers. Another direction is the investigation of its potential as an anti-cancer agent and as a nitric oxide donor for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene and its physiological effects.
Conclusion
In conclusion, 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene is a bicyclic compound with a nitro group and an oxygen atom in its structure. It has potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. Its mechanism of action and physiological effects are still being investigated, but it has shown promise as an anti-cancer agent and as a nitric oxide donor. Further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
The synthesis of 1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene involves the reaction of 2-nitropropene and ethylene oxide in the presence of a catalyst, such as potassium tert-butoxide. The product is obtained in good yield and purity, making it a viable option for further research.
Propriétés
Numéro CAS |
131059-15-9 |
|---|---|
Nom du produit |
1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene |
Formule moléculaire |
C6H7NO3 |
Poids moléculaire |
141.12 g/mol |
Nom IUPAC |
1-nitro-7-oxabicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C6H7NO3/c8-7(9)6-4-2-1-3-5(6)10-6/h2,4-5H,1,3H2 |
Clé InChI |
QKNODWWVQULKRM-UHFFFAOYSA-N |
SMILES |
C1CC2C(O2)(C=C1)[N+](=O)[O-] |
SMILES canonique |
C1CC2C(O2)(C=C1)[N+](=O)[O-] |
Synonymes |
7-Oxabicyclo[4.1.0]hept-2-ene, 1-nitro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoate](/img/structure/B163801.png)
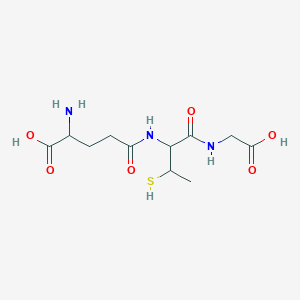
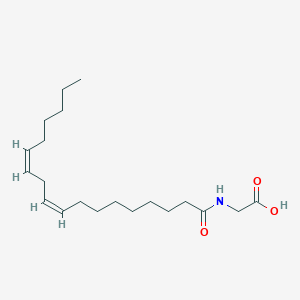
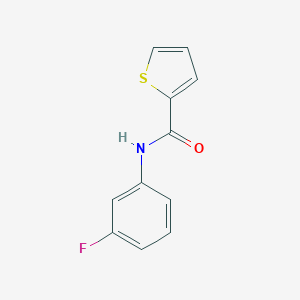
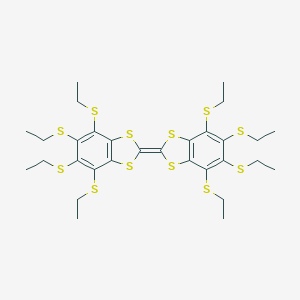
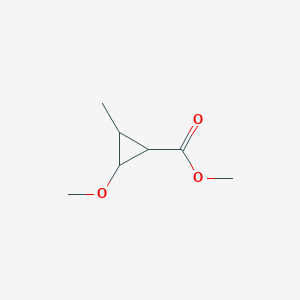
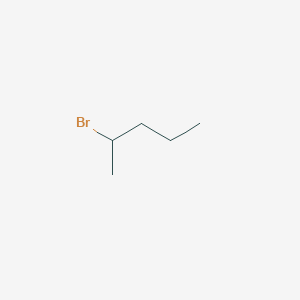
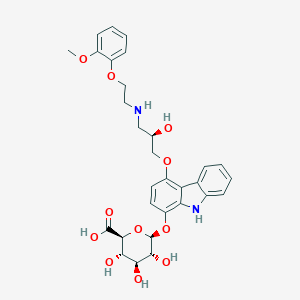
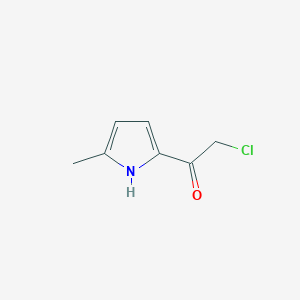
![Tert-butyl 2-(5-chloro-2,2'-dioxospiro[indole-3,3'-pyrrolidine]-1-yl)acetate](/img/structure/B163828.png)
![2-chloro-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B163834.png)
